molecular formula C20H28N6O2 B6072308 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane

1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane

Cat. No. B6072308
M. Wt: 384.5 g/mol
InChI Key: GPNMVLUANNRIBH-UHFFFAOYSA-N
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Description

1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of azocanes and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of various enzymes and receptors, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial properties. It has also been shown to modulate the activity of various enzymes and receptors, leading to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane in lab experiments include its potential therapeutic applications, its ability to modulate the activity of various biological targets, and its well-defined chemical structure. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for the research and development of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane. These include the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential toxicity and safety profile of this compound in pre-clinical and clinical settings.

Synthesis Methods

The synthesis of 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-bromoacetic acid ethyl ester to form 2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-carboxylic acid ethyl ester. This intermediate is then reacted with 1,4-diaminobutane to form the final product, 1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane.

Scientific Research Applications

1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a tool compound to study the structure-activity relationship of various biological targets.

properties

IUPAC Name

azocan-1-yl-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c27-19(25-9-4-2-1-3-5-10-25)17-16-28-18(23-17)15-24-11-13-26(14-12-24)20-21-7-6-8-22-20/h6-8,16H,1-5,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMVLUANNRIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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